2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a useful research compound. Its molecular formula is C13H8N2O3 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.05349212 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV Activity
- Some derivatives of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exhibit inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, suggesting potential applications in anti-HIV treatments (Al-Masoudi et al., 2013).
Electrocatalytic Synthesis
- This compound can be synthesized using an electrocatalytic multicomponent assembling approach, offering a mild and efficient production method (Vafajoo et al., 2014).
Non-Linear Optical Properties
- Derivatives show distinct non-linear optical (NLO) properties, making them relevant in the field of photonics and optoelectronics (Arif et al., 2022).
Crystal Structure Analysis
- X-ray diffraction techniques have been used to analyze the crystal structures of various derivatives, providing insights into their molecular conformations and potential applications in material science (Sharma et al., 2015).
Antimicrobial Activity
- Certain derivatives exhibit antimicrobial effects against pathogenic microbial strains, suggesting potential use in developing new antibacterial drugs (Moshafi et al., 2016).
Photovoltaic Properties
- Some derivatives have been studied for their photovoltaic properties, indicating potential use in organic-inorganic photodiode fabrication (Zeyada et al., 2016).
Eco-friendly Synthesis
- Green synthesis approaches have been developed for creating derivatives, contributing to environmentally sustainable chemistry practices (Eshlaghi et al., 2014).
Properties
IUPAC Name |
2-amino-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-6-7-5-9-11(18-12(7)15)8-3-1-2-4-10(8)17-13(9)16/h1-4H,5,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWLFALGEJUAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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